REACTION_CXSMILES
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[OH-:1].[Na+].[Cl:3][C:4]1[C:5](F)=[C:6]([CH:10]=[CH:11][C:12]=1[F:13])[C:7]([OH:9])=[O:8].Cl>CN1CCN(C)C1=O>[Cl:3][C:4]1[C:5]([OH:1])=[C:6]([CH:10]=[CH:11][C:12]=1[F:13])[C:7]([OH:9])=[O:8] |f:0.1|
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Name
|
|
Quantity
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208 g
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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200 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=C(C(=O)O)C=CC1F)F
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Name
|
|
Quantity
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1 L
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Type
|
solvent
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Smiles
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CN1C(N(CC1)C)=O
|
Name
|
|
Quantity
|
350 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature and neutralized with ice-
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Type
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CUSTOM
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Details
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precipitating a white solid
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Type
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FILTRATION
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Details
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that was collected by filtration
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Type
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DISSOLUTION
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Details
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The filtered solid was dissolved in methyl t-butyl ether (500 mL)
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Type
|
WASH
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Details
|
washed with saturated brine solution (150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
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Details
|
Removal of solvent under vacuum
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Name
|
|
Type
|
product
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Smiles
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ClC=1C(=C(C(=O)O)C=CC1F)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |